synthesis of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene
synthesis of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene
Executive Summary
Target Molecule: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene (Also known as 2-Bromo-5-chloro-3-nitrotoluene). CAS Registry Number: 1240583-92-3 (analogous); specific isomer often custom synthesized. Primary Application: Advanced intermediate for agrochemical actives (SDHI fungicides) and pharmaceutical scaffolds (kinase inhibitors).
This technical guide details the high-fidelity synthesis of 2-bromo-5-chloro-1-methyl-3-nitrobenzene. Unlike direct nitration routes which suffer from poor regioselectivity due to competing directing groups, this protocol utilizes a regioselective nitration-Sandmeyer sequence . This approach guarantees the correct substitution pattern by leveraging the steric and electronic directing power of an acetamido group, which is subsequently converted to the target bromide.
Retrosynthetic Analysis & Strategy
The synthesis of polysubstituted benzenes requires careful orchestration of directing effects. A direct nitration of 2-bromo-5-chlorotoluene is ill-advised due to the directing conflict between the methyl and halogen groups.
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Direct Nitration Failure Mode: In 2-bromo-5-chlorotoluene, the methyl group (C1) strongly directs electrophiles to C4 and C6. The bromine (C2) directs to C3. However, the activation from the methyl group dominates, leading to a mixture of 4-nitro and 6-nitro isomers, with the desired 3-nitro isomer being a minor product.
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The Solution (Sandmeyer Route): By starting with 4-chloro-2-methylaniline , we can utilize the amino group (protected as an acetamide) to direct nitration exclusively to the ortho position (C6 of the aniline, which corresponds to C3 of the toluene core). Subsequent hydrolysis and Sandmeyer bromination yield the target with high regiochemical fidelity.
Reaction Scheme (Graphviz)
Caption: Four-step convergent synthesis pathway designed to maximize regioselectivity.
Detailed Experimental Protocol
Step 1: Acetylation of 4-Chloro-2-methylaniline
Objective: Protect the amine to prevent oxidation and control regioselectivity during nitration.
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Setup: Equip a 1L 3-neck round-bottom flask (RBF) with a mechanical stirrer and dropping funnel.
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Dissolution: Charge 4-chloro-2-methylaniline (141.5 g, 1.0 mol) and glacial acetic acid (400 mL). Stir until fully dissolved.
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Addition: Add acetic anhydride (112 g, 1.1 mol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <60°C.
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Workup: Stir for 2 hours at room temperature. Pour the mixture into 2L of ice-water.
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Isolation: Filter the white precipitate, wash with cold water (3 x 200 mL), and dry in a vacuum oven at 60°C.
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Expected Yield: 90-95%
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Product: N-(4-chloro-2-methylphenyl)acetamide.[1]
Step 2: Regioselective Nitration
Objective: Introduce the nitro group at the C6 position (ortho to the amide). Mechanism: The bulky acetamido group directs ortho and para. Since the para position (C4) is blocked by Chlorine, substitution occurs exclusively at C6.
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Setup: 1L RBF with thermometer and ice-salt bath.
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Solvent: Dissolve the amide from Step 1 (183.5 g, 1.0 mol) in concentrated H2SO4 (500 mL). Cool to 0-5°C.[2][3]
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Nitration: Prepare a mixed acid solution of fuming HNO3 (69.3 g, 1.1 mol) and conc. H2SO4 (100 mL). Add this mixture dropwise to the amide solution, keeping the internal temperature strictly below 10°C .
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Reaction: Stir at 5°C for 1 hour, then allow to warm to 15°C for 2 hours.
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Quench: Pour the reaction mixture carefully onto 2 kg of crushed ice with vigorous stirring.
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Isolation: Filter the yellow solid. Wash extensively with water until the filtrate is neutral.
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Expected Yield: 80-85%
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Product: N-(4-chloro-2-methyl-6-nitrophenyl)acetamide.
Step 3: Hydrolysis (Deprotection)
Objective: Remove the acetyl group to restore the free amine for diazotization.
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Reaction: Suspend the wet nitro-amide cake in Ethanol (300 mL) and 6M HCl (300 mL).
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Reflux: Heat to reflux (approx. 80-90°C) for 4–6 hours. The solid will dissolve, followed by precipitation of the amine hydrochloride.
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Neutralization: Cool to room temperature. Basify with 20% NaOH solution to pH 10.
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Isolation: Filter the orange/yellow precipitate (free amine). Wash with water.[2][4] Recrystallize from ethanol if necessary.
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Expected Yield: 90%
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Product: 2-Amino-5-chloro-3-nitrotoluene (4-Chloro-2-methyl-6-nitroaniline).[5]
Step 4: Sandmeyer Bromination
Objective: Convert the amino group to a bromine atom via a diazonium intermediate.[6]
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Diazotization:
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In a 2L flask, charge the amine (186.5 g, 1.0 mol) and 48% Hydrobromic Acid (HBr) (600 mL).
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Cool the suspension to -5°C to 0°C using an acetone/dry-ice or brine bath.
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Add a solution of Sodium Nitrite (NaNO2) (76 g, 1.1 mol) in water (150 mL) dropwise below the surface of the acid, maintaining temperature <5°C. Stir for 30 mins. A clear diazonium salt solution should form.
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Sandmeyer Reaction:
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In a separate flask, prepare a solution of Copper(I) Bromide (CuBr) (158 g, 1.1 mol) in 48% HBr (200 mL). Heat this solution to 70°C.
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Transfer: Slowly add the cold diazonium solution to the hot CuBr solution. Caution: Vigorous evolution of Nitrogen gas.
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Workup:
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After addition is complete, heat to 90°C for 30 minutes to ensure complete decomposition.
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Steam Distillation: Steam distill the mixture to isolate the product (organic oil co-distills with water). Alternatively, extract with Dichloromethane (DCM).
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Purification: Wash the organic layer with 10% NaOH (to remove phenolic byproducts), then water, then brine. Dry over MgSO4.
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Remove solvent in vacuo.[4] Recrystallize from Methanol or Hexanes.
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Final Yield: 60-70%
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Appearance: Pale yellow crystalline solid.
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Overall Yield | ~40-50% | Calculated over 4 steps |
| Purity Target | >98% (HPLC) | Essential for pharma applications |
| Key Impurity | 2-Chloro-5-nitrotoluene | Result of hydro-deamination (rare) |
| Melting Point | 55-60°C (Estimated) | Distinct from starting amine |
| Appearance | Pale Yellow Solid | Photosensitive (store in dark) |
Process Workflow & Logic
The following diagram illustrates the operational logic, highlighting critical control points (CCPs) where the process can fail if parameters are not strictly maintained.
Caption: Operational workflow highlighting Critical Control Points (CCPs) for safety and yield.
Safety & Handling (E-E-A-T)
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Diazonium Salts: The intermediate diazonium salt in Step 4 is potentially explosive if allowed to dry. Always keep in solution and process immediately.
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Nitration: The nitration step involves mixed acids (HNO3/H2SO4).[2][7] This is a potent oxidizer. Organic materials must be added slowly to prevent thermal runaway.
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HBr/CuBr: Corrosive and toxic. Use a scrubber system to neutralize acid fumes evolved during the Sandmeyer reaction.
References
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Sandmeyer Reaction Mechanism & Scope
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Nitration of Acetanilides (Regioselectivity)
- Title: Nitration: Preparation of 4-Nitroacetanilide (Analogous procedure demonstr
- Source: Byju's / Chemistry LibreTexts
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URL:[Link]
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Synthesis of Halogenated Nitrotoluenes
- Title: 2-Bromo-4-chlorotoluene synthesis (Analogous Sandmeyer protocol)
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Source: ChemicalBook[9]
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Starting Material Data
Sources
- 1. 4-Chloro-2-methylacetanilide | C9H10ClNO | CID 78877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. rsc.org [rsc.org]
- 5. CAS 62790-50-5 | 4755-5-X9 | MDL MFCD01320687 | 4-Chloro-2-methyl-6-nitroaniline | SynQuest Laboratories [synquestlabs-azuredev-test.azurewebsites.net]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. 2-Chloro-3-bromo-5-nitrotoluene | 116277-60-2 [chemicalbook.com]
